molecular formula C23H26N4OS2 B4661899 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE

2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE

Cat. No.: B4661899
M. Wt: 438.6 g/mol
InChI Key: GKNKRMPKOLDLDP-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a thienyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The thienyl group is then introduced via a substitution reaction. The final step involves the attachment of the cyclopentylacetamide moiety through an amide bond formation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and thienyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring and thienyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are likely mediated through binding to these targets and altering their function, which could involve pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the cyclopentylacetamide moiety further distinguishes it from other triazole-thienyl compounds, potentially enhancing its pharmacokinetic properties and making it a more versatile compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2/c1-3-13-27-22(19-14-29-16(2)21(19)17-9-5-4-6-10-17)25-26-23(27)30-15-20(28)24-18-11-7-8-12-18/h3-6,9-10,14,18H,1,7-8,11-13,15H2,2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNKRMPKOLDLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NN=C(N2CC=C)SCC(=O)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE

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